

# 2-Chloro-1-cyclopropylbutane-1,3-dione molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-1-cyclopropylbutane-1,3-dione

Cat. No.: B1323515

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## An In-Depth Technical Guide on 2-Chloro-1-cyclopropylbutane-1,3-dione

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Chloro-1-cyclopropylbutane-1,3-dione**. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for practical application.

## Molecular Structure and Properties

**2-Chloro-1-cyclopropylbutane-1,3-dione** is a halogenated beta-diketone featuring a cyclopropyl group. Its chemical structure is foundational to its reactivity and potential use as a building block in the synthesis of more complex molecules.

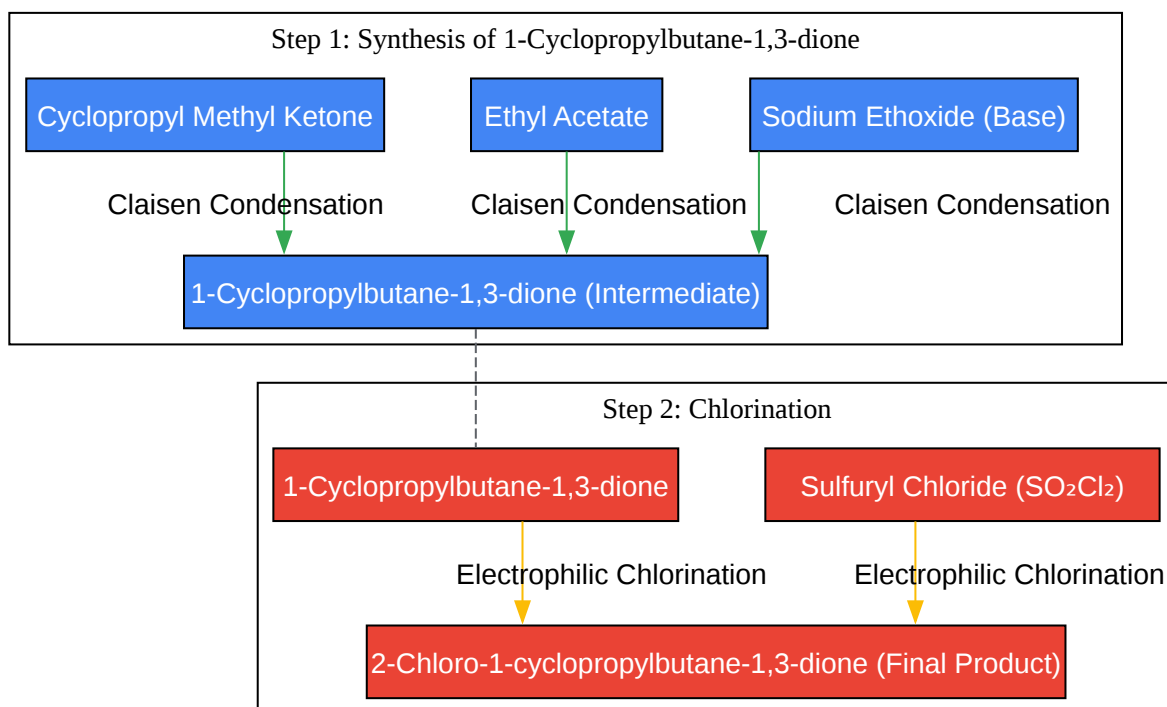
Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	<b>2-chloro-1-cyclopropylbutane-1,3-dione</b>	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	160.60 g/mol	<a href="#">[1]</a>
CAS Number	473924-31-1	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	<chem>CC(=O)C(C(=O)C1CC1)Cl</chem>	<a href="#">[1]</a>
InChI Key	NUMZQGFCEWHHCX-UHFFFAOYSA-N	<a href="#">[1]</a>
Boiling Point	220.256 °C at 760 mmHg	<a href="#">[3]</a>
Flash Point	88.239 °C	<a href="#">[3]</a>

| Vapor Pressure | 0.114 mmHg at 25 °C |[\[3\]](#) |

## Synthesis Pathway

The synthesis of **2-Chloro-1-cyclopropylbutane-1,3-dione** is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized. This intermediate is then chlorinated at the alpha-position to yield the final product.



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Caption: Synthesis workflow for **2-Chloro-1-cyclopropylbutane-1,3-dione**.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent chlorination.

### Synthesis of 1-Cyclopropylbutane-1,3-dione (Intermediate)

This protocol is based on the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate.<sup>[4][5]</sup>

Materials and Reagents:

- Cyclopropyl methyl ketone (1.0 eq)
- Ethyl acetate (excess, as solvent and reagent)
- Sodium ethoxide (21 wt% solution in ethanol, 1.0 eq)
- 10% Hydrochloric acid
- Ethyl ether
- Magnesium sulfate (anhydrous)
- Nitrogen gas

Procedure:

- To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.<sup>[4]</sup>
- Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation. Heat the mixture.<sup>[4]</sup>
- Add more ethyl acetate as needed to maintain the reaction volume. Continue heating for approximately three hours until the distillate temperature reaches 75 °C.<sup>[4]</sup>
- Allow the reaction to cool and stand overnight. A white solid precipitate will form.<sup>[4]</sup>
- Collect the solid by filtration. Dissolve it in water and acidify the solution to a pH of ~2 at 0 °C using 10% aqueous hydrochloric acid.<sup>[4]</sup>
- Extract the acidified aqueous solution three times with ethyl ether.<sup>[4]</sup>
- Wash the initial ethyl acetate filtrate with water (3x), acidify with 10% HCl, and extract with ethyl ether.<sup>[4]</sup>
- Combine all ether extracts, dry over anhydrous magnesium sulfate, and filter.

- Remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.[4] The product can be used in the next step, often without further purification.[4]

## Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

This proposed protocol employs electrophilic chlorination of the beta-diketone intermediate, a common method for such transformations. The methodology is adapted from the synthesis of structurally similar compounds.[6]

### Materials and Reagents:

- 1-Cyclopropylbutane-1,3-dione (1.0 eq)
- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) (1.0-1.1 eq)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

### Procedure:

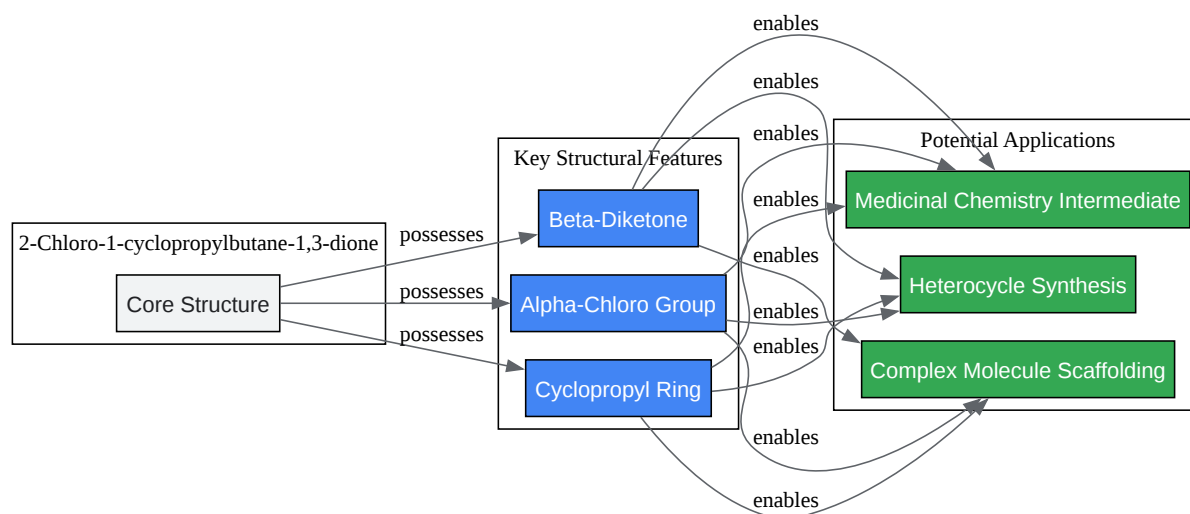
- Dissolve 1-cyclopropylbutane-1,3-dione in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfuryl chloride dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic and should be controlled to maintain the temperature.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

- Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-Chloro-1-cyclopropylbutane-1,3-dione** by column chromatography on silica gel or by vacuum distillation to yield the pure compound.

## Applications in Research and Development

As a functionalized beta-diketone, **2-Chloro-1-cyclopropylbutane-1,3-dione** holds potential as a versatile intermediate in organic synthesis. The presence of two carbonyl groups, a reactive alpha-chloro position, and a cyclopropyl ring offers multiple sites for chemical modification.

For drug development professionals, this molecule can serve as a starting material or key building block for synthesizing heterocyclic compounds and other complex molecular architectures with potential biological activity. The cyclopropyl moiety is a common feature in many pharmaceutical agents, valued for its ability to introduce conformational rigidity and modulate metabolic stability.<sup>[7]</sup> The analogous compound, 1-cyclopropyl-1,3-butanedione, is used in the synthesis of antimicrobial agents, suggesting a similar potential for its chlorinated derivative.<sup>[5]</sup>



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Caption: Key features and applications of the target molecule.

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- To cite this document: BenchChem. [2-Chloro-1-cyclopropylbutane-1,3-dione molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323515#2-chloro-1-cyclopropylbutane-1-3-dione-molecular-structure]

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